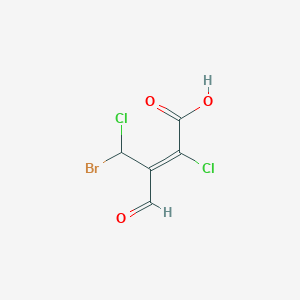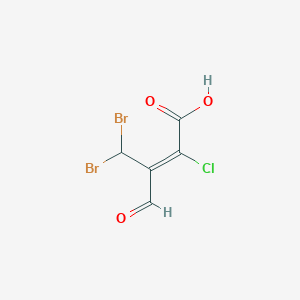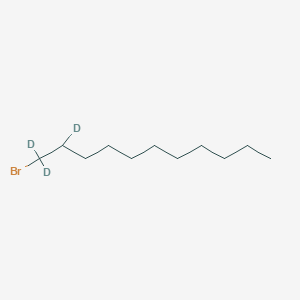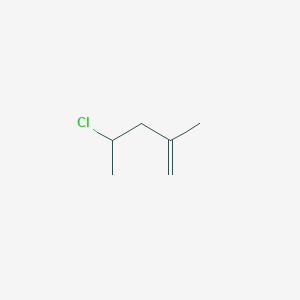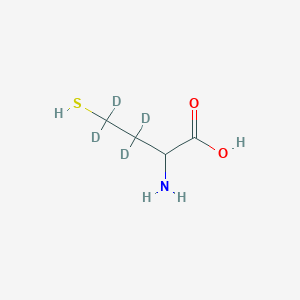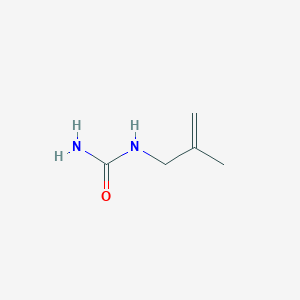![molecular formula C₅₈H₅₈Cl₃NO₁₇ B1145567 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny CAS No. 1033574-06-9](/img/no-structure.png)
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny, also known as 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny, is a useful research compound. Its molecular formula is C₅₈H₅₈Cl₃NO₁₇ and its molecular weight is 1147.44. The purity is usually 95%.
BenchChem offers high-quality 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny including the price, delivery time, and more detailed information at info@benchchem.com.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of compound '7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny' involves the protection of the hydroxyl groups of Baccatin III followed by the introduction of a trichloroethyl carbamate group at the C7 position. The benzoyl and methoxy groups are then introduced at the C3 and C4 positions, respectively.
Starting Materials
Baccatin III, 2,2,2-Trichloroethyl chloroformate, 4-Methoxybenzoyl chloride, 4-Methoxyphenol, Benzoyl chloride, Pyridine, Triethylamine, Methanol, Dichloromethane, Diethyl ether, Sodium bicarbonate, Wate
Reaction
Protection of the hydroxyl groups of Baccatin III using TBDMS-Cl and imidazole in dichloromethane, Introduction of trichloroethyl carbamate group at the C7 position using 2,2,2-Trichloroethyl chloroformate and triethylamine in dichloromethane, Deprotection of the TBDMS groups using TBAF in methanol, Introduction of benzoyl group at the C3 position using benzoyl chloride and pyridine in dichloromethane, Introduction of methoxy group at the C4 position using 4-Methoxybenzoyl chloride and triethylamine in dichloromethane, Removal of the trichloroethyl carbamate protecting group using sodium bicarbonate and water, Purification of the compound using silica gel column chromatography and elution with a mixture of dichloromethane and diethyl ethe
Propriétés
Numéro CAS |
1033574-06-9 |
|---|---|
Nom du produit |
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny |
Formule moléculaire |
C₅₈H₅₈Cl₃NO₁₇ |
Poids moléculaire |
1147.44 |
Synonymes |
(4S,5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



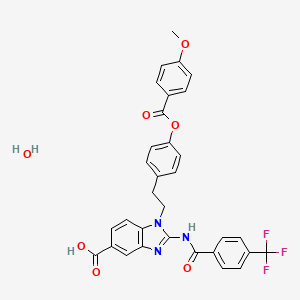
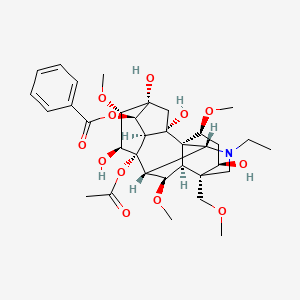
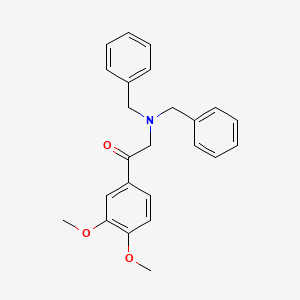
![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)
